4-cyanophenyl (4-methoxyphenyl)acetate
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Overview
Description
4-cyanophenyl (4-methoxyphenyl)acetate is an organic compound that features a cyanophenyl group and a methoxyphenyl group connected via an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyanophenyl (4-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 4-cyanophenylacetic acid with 4-methoxyphenol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:
- Dissolve 4-cyanophenylacetic acid in methanol.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture for 12 hours.
- Quench the reaction by adding saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate and purify using flash chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyanophenyl (4-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: 4-cyanobenzoic acid and 4-methoxybenzoic acid.
Reduction: 4-aminophenyl (4-methoxyphenyl)acetate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-cyanophenyl (4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-cyanophenyl (4-methoxyphenyl)acetate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the methoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-cyanophenyl acetate
- 4-methoxyphenyl acetate
- 4-cyanophenyl (4-methylphenyl)acetate
Uniqueness
4-cyanophenyl (4-methoxyphenyl)acetate is unique due to the presence of both a cyano group and a methoxy group, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
(4-cyanophenyl) 2-(4-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-14-6-2-12(3-7-14)10-16(18)20-15-8-4-13(11-17)5-9-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYLGZRWZFVQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199992 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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